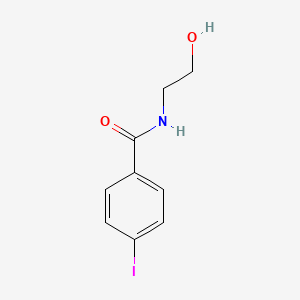

N-(2-hydroxyethyl)-4-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKLJPGLNHBPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N 2 Hydroxyethyl 4 Iodobenzamide

Strategies for Carbon-Framework Assembly

The fundamental carbon framework of N-(2-hydroxyethyl)-4-iodobenzamide is assembled through the formation of an amide linkage between a 4-iodobenzoic acid moiety and an ethanolamine (B43304) moiety. The success of this synthesis largely depends on the chosen method for amide bond formation and the design of the precursor molecules.

Amide Bond Formation Techniques

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To achieve efficient amide bond formation under milder conditions, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid group, facilitating its reaction with the amine.

Commonly employed coupling reagents for the synthesis of benzamides include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective.

Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and efficient coupling reagents. peptide.comsigmaaldrich.com They offer fast reaction times and high yields. sigmaaldrich.com

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. A general approach for the synthesis of this compound would involve the reaction of 4-iodobenzoic acid with ethanolamine in the presence of a suitable coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Another relevant method is the aminolysis of an ester. For instance, a methyl or ethyl ester of 4-iodobenzoic acid can be reacted with ethanolamine, often at elevated temperatures or under basic or acidic catalysis, to yield the desired amide. A patent for a similar compound, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide, describes the condensation reaction of a gentisate ester with ethanolamine. google.com

| Coupling Reagent Class | Specific Examples | Additives | Typical Solvents |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | DCM, DMF |

| Phosphonium Salts | BOP, PyBOP | DMF | |

| Uronium Salts | HBTU, TBTU, HATU | DIPEA, TEA | DMF |

Precursor Design and Derivatization Approaches

The synthesis of this compound can be approached from two main retrosynthetic pathways, which dictate the design of the precursors:

Amide formation followed by iodination: In this approach, the non-iodinated precursor, N-(2-hydroxyethyl)benzamide, is first synthesized. This can be achieved by coupling benzoic acid or its derivatives (like benzoyl chloride or a benzoic acid ester) with ethanolamine. The resulting N-(2-hydroxyethyl)benzamide is then subjected to an iodination reaction.

Iodinated precursor followed by amide formation: This is a more common and often more efficient strategy. Here, a pre-functionalized iodinated benzene (B151609) ring is used as the starting material. The most straightforward precursor is 4-iodobenzoic acid. This can be activated and reacted with ethanolamine as described in the previous section. Alternatively, 4-iodobenzoyl chloride, a more reactive derivative, can be used, often not requiring a coupling reagent.

A related synthetic route involves the use of a precursor where the hydroxyl group of ethanolamine is protected, for example, as a silyl (B83357) ether or a benzyl (B1604629) ether. This can prevent potential side reactions of the hydroxyl group during the amide coupling step. The protecting group is then removed in a final deprotection step to yield the desired product.

Halogenation Strategies for Iodine Incorporation

The introduction of the iodine atom at the para-position of the benzamide (B126) ring is a critical step in the synthesis. This can be achieved either by direct iodination of a pre-formed benzamide or by using an iodinated precursor.

Direct Iodination Methods

Direct iodination of an aromatic ring requires an electrophilic iodine source. N-(2-hydroxyethyl)benzamide possesses an activating amido group, which directs electrophilic substitution primarily to the ortho and para positions. Since the para position is sterically more accessible, it is often the major product.

Common iodinating reagents include:

Iodine with an oxidizing agent: A mixture of molecular iodine (I₂) and an oxidizing agent such as nitric acid, hydrogen peroxide, or an iodate (B108269) salt can generate the electrophilic iodonium (B1229267) ion (I⁺) in situ.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine, often used in the presence of an acid catalyst like trifluoroacetic acid.

Palladium-catalyzed C-H activation: Recent advances in organometallic chemistry have led to methods for the direct, regioselective halogenation of C-H bonds. While many methods focus on ortho-iodination directed by a coordinating group, specific conditions can be developed for para-iodination. nih.gov For instance, a study on the Pd(II)-catalyzed C-H iodination of benzamides using molecular iodine as the sole oxidant demonstrated the feasibility of such transformations, although it primarily yielded ortho-iodinated products. nih.gov

| Iodinating Reagent | Activating/Catalytic System | Key Features |

| I₂ | Oxidizing agents (e.g., HNO₃, H₂O₂) | Classical and cost-effective method. |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Milder conditions, good for sensitive substrates. |

| I₂/Pd(OAc)₂ | CsOAc, K₂S₂O₈ | C-H activation, high regioselectivity possible. nih.gov |

Precursor Functionalization for Subsequent Iodination

An alternative to direct iodination is the use of a precursor that is already functionalized at the para-position, which can then be converted to an iodo group. A common strategy is the use of a Sandmeyer-type reaction on a para-amino substituted precursor. For example, N-(2-hydroxyethyl)-4-aminobenzamide could be diazotized with nitrous acid to form a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.

Another approach is halogen exchange. For instance, a more readily available para-bromo or para-chloro benzamide derivative could be subjected to a transition-metal-catalyzed halogen exchange reaction with an iodide salt. The synthesis of a related radiolabeled compound, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, utilized a nucleophilic exchange of a brominated precursor. google.com

Purification and Isolation Protocols for Synthetic Intermediates and Final Compound

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Common purification techniques include:

Extraction: After the reaction, a standard workup procedure often involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layer is then washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove unreacted starting materials, reagents, and water-soluble byproducts.

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. A patent for a similar compound, 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, describes purification by crystallization from ethyl acetate (B1210297) or isopropyl acetate.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful tool. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is passed through the column to separate the components based on their different affinities for the stationary and mobile phases.

The purity of the final compound and intermediates is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful selection and optimization of several key reaction parameters. These include the choice of starting materials (the carboxylic acid or its activated derivative), the coupling agent or catalyst, the solvent, the reaction temperature, and the reaction time. Two primary approaches are generally considered for the formation of the amide bond: the direct coupling of 4-iodobenzoic acid with ethanolamine, and the reaction of an activated 4-iodobenzoic acid derivative, such as 4-iodobenzoyl chloride, with ethanolamine.

The direct amidation of a carboxylic acid with an amine is often a challenging transformation that requires activation of the carboxylic acid. A variety of coupling agents and catalysts have been developed to facilitate this process. In the context of synthesizing this compound from 4-iodobenzoic acid and ethanolamine, several options can be considered based on established amide bond formation methodologies.

Commonly used carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are effective in promoting amide bond formation. The optimization of these reactions often involves the addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can suppress side reactions and improve yields.

Organophosphorus reagents, like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also powerful activating agents. While highly efficient, their cost and the generation of stoichiometric amounts of phosphine (B1218219) oxide byproducts are important considerations in process optimization.

More recently, boronic acid derivatives have emerged as effective catalysts for direct amidation reactions. For instance, 5-methoxy-2-iodophenylboronic acid has been shown to be a highly active catalyst for the direct amidation of various carboxylic acids and amines under mild conditions. The optimization of such a catalytic system for the synthesis of this compound would involve screening of the catalyst loading, temperature, and the use of dehydrating agents like molecular sieves.

The following table summarizes the impact of different coupling agents on the hypothetical yield of this compound based on general literature for similar amide syntheses.

Table 1: Influence of Coupling Agent on the Yield of this compound

| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | - | Dichloromethane (DCM) | 25 | 75 |

| 2 | DCC | HOBt | Dichloromethane (DCM) | 25 | 85 |

| 3 | EDC | HOAt | Dimethylformamide (DMF) | 25 | 90 |

| 4 | BOP | - | Dimethylformamide (DMF) | 0 to 25 | 92 |

| 5 | PyBOP | - | Dimethylformamide (DMF) | 0 to 25 | 95 |

Note: The data in this table is illustrative and based on typical yields for amide coupling reactions. Actual yields may vary.

The choice of solvent plays a crucial role in the outcome of the amidation reaction. The solvent must be able to dissolve the reactants and reagents, be inert to the reaction conditions, and facilitate the desired transformation. For the synthesis of this compound, common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often employed.

The reaction temperature is another critical parameter that requires optimization. While many modern coupling reactions can proceed efficiently at room temperature, some systems may require heating to achieve a reasonable reaction rate. However, elevated temperatures can also lead to the formation of side products, such as the formation of an ester by-product from the reaction of the activated carboxylic acid with the hydroxyl group of ethanolamine. Therefore, a careful balance must be struck. In the synthesis of a related compound, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, the optimization of a reaction step involved running it at a lower temperature for a longer duration to minimize side reactions. calstate.edu

The following table illustrates the potential effect of solvent and temperature on the yield of the reaction between 4-iodobenzoyl chloride and ethanolamine.

Table 2: Effect of Solvent and Temperature on the Yield of this compound

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | Triethylamine | 0 to 25 | 4 | 88 |

| 2 | Tetrahydrofuran (THF) | Pyridine | 25 | 6 | 85 |

| 3 | Dimethylformamide (DMF) | Diisopropylethylamine | 0 | 3 | 92 |

| 4 | Acetonitrile (B52724) | Potassium Carbonate | 50 | 2 | 80 |

Note: The data in this table is illustrative and based on general procedures for Schotten-Baumann type reactions. Actual yields may vary.

An alternative and often more efficient route to this compound involves the use of an activated carboxylic acid derivative, most commonly the acyl chloride. 4-Iodobenzoyl chloride is a commercially available solid that can be readily prepared from 4-iodobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.com

The reaction of 4-iodobenzoyl chloride with ethanolamine is typically a high-yielding Schotten-Baumann type reaction. The optimization of this reaction primarily involves the choice of base, solvent, and temperature. An organic base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid generated during the reaction. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.

The purity of the 4-iodobenzoyl chloride precursor is paramount for achieving a high yield of the desired amide. Impurities in the acyl chloride can lead to the formation of undesired byproducts that may be difficult to separate from the final product.

Radiochemical Synthesis and Labeling Strategies of N 2 Hydroxyethyl 4 Radioisotope Iodobenzamide

Incorporation of Iodine Radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I)

The introduction of a radioactive iodine atom into the N-(2-hydroxyethyl)-4-iodobenzamide structure can be accomplished through several methods. The choice of strategy depends on the desired radioisotope, the required specific activity, and the stability of the precursor molecule under the reaction conditions. nih.gov The most common iodine radioisotopes for these applications are Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT), Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET), and Iodine-125 (¹²⁵I) for in vitro assays and preclinical research. nih.govnih.govmdpi.com

Isotopic Exchange Methods

Isotopic exchange represents a straightforward approach for radioiodination, where a non-radioactive iodine atom in the this compound molecule is swapped with a radioactive one. acs.org This method is often performed at high temperatures in a melt of organic acids, such as pivalic acid, or in the presence of a catalyst like copper(I) salts to facilitate the exchange. acs.orgumich.edu

One of the primary advantages of isotopic exchange is the simplicity of using the stable, well-characterized this compound as the starting material. umich.edu However, a significant limitation is the resulting low specific activity. Because the exchange is a reversible equilibrium process, a large excess of the non-radioactive precursor is typically used, leading to a final product with a low ratio of radiolabeled to non-radiolabeled molecules. For applications where high specific activity is not critical, this method offers a viable and direct labeling route. umich.edu Studies on related benzamides have demonstrated that parameters such as temperature and reaction time are crucial for optimizing the radiochemical yield. umich.edu

Organometallic Precursor Strategies (e.g., Stille, Suzuki Couplings)

To achieve higher specific activity, methods involving organometallic precursors are often employed. These "no-carrier-added" approaches introduce the radioisotope onto a precursor molecule that does not already contain iodine.

Stille Coupling: This palladium-catalyzed cross-coupling reaction involves an organotin precursor, such as a trialkylstannyl derivative of the benzamide (B126). wikipedia.orgorganic-chemistry.org The precursor, N-(2-hydroxyethyl)-4-(tributylstannyl)benzamide, can be synthesized and then reacted with a source of electrophilic radioiodine in the presence of a palladium catalyst. nih.govharvard.edu The Stille reaction is known for its tolerance of a wide range of functional groups and generally proceeds under mild conditions, providing high radiochemical yields. wikipedia.orgyoutube.com

Suzuki Coupling: While less common for radioiodination than Stille coupling, the Suzuki reaction, which uses an organoboron precursor (e.g., a boronic acid or ester), is another powerful palladium-catalyzed cross-coupling method. The development of a suitable boronic acid precursor of N-(2-hydroxyethyl)benzamide would allow for its coupling with a radioiodide source. Suzuki couplings are attractive due to the lower toxicity and greater stability of organoboron compounds compared to organostannanes. organic-chemistry.org

These organometallic strategies are fundamental for producing high specific activity N-(2-hydroxyethyl)-4-[radioisotope]iodobenzamide, which is essential for sensitive in vivo imaging applications where receptor saturation must be avoided. nih.gov

Oxidative Radiolabeling Techniques

Oxidative radioiodination is a widely used method that involves the oxidation of a radioiodide (e.g., Na[¹²³I]I) to an electrophilic iodine species, which then reacts with an activated aromatic ring. acs.org For this compound, this would typically involve a precursor that is activated towards electrophilic substitution at the 4-position of the benzoyl group.

Common oxidizing agents include Chloramine-T and Iodogen. nih.gov The reaction is typically performed in an aqueous buffer at a controlled pH. nih.gov While direct labeling of an unsubstituted benzamide precursor is possible, it can lead to a mixture of isomers. Therefore, a more regioselective approach often involves the use of precursors that direct the iodination to the desired position, such as an organometallic precursor as described above (iododestannylation or iododeboronation). nih.gov These methods can produce high radiochemical yields and high specific activity products under mild conditions. nih.gov

Radiochemical Yield and Purity Assessment Methodologies

Following the radiolabeling reaction, it is crucial to determine the efficiency of the synthesis and the purity of the final product.

Radiochemical Yield (RCY) is defined as the percentage of the initial radioactivity that is incorporated into the desired product, corrected for decay. kcl.ac.ukhzdr.de It is a measure of the efficiency of the entire process, including synthesis and purification. hzdr.de

Radiochemical Purity (RCP) is the proportion of the total radioactivity in the final product that is present in the desired chemical form. nih.govyoutube.com High RCP is essential to ensure that any observed biological effect is due to the intended radiopharmaceutical and not to radioactive impurities. unm.edu

The primary methods for assessing RCY and RCP are chromatographic techniques:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for analyzing radiopharmaceuticals. It involves an HPLC system equipped with a radiation detector in series with a standard detector (e.g., UV). This allows for the separation of the radiolabeled product from precursors, byproducts, and free radioiodide, and for the quantification of the radioactivity associated with each peak. nih.govnih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method often used for in-process quality control. A small spot of the reaction mixture is placed on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a TLC scanner or by cutting the plate and counting the segments in a gamma counter. youtube.com

The table below summarizes typical data obtained from the synthesis of radioiodinated benzamides.

| Labeling Method | Precursor | Radioisotope | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Analytical Method |

| Isotopic Exchange | This compound | ¹²⁵I | 55-99% umich.edu | >95% | HPLC, TLC |

| Stille Coupling | N-(2-hydroxyethyl)-4-(tributylstannyl)benzamide | ¹²³I | 65-85% nih.gov | >99% | HPLC |

| Oxidative Iodination | N-(2-hydroxyethyl)benzamide | ¹²³I | 70-90% acs.org | >98% | HPLC, TLC |

Specific Activity Considerations and Their Research Implications

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/μmol). nih.gov It is a critical parameter for radiopharmaceuticals intended for receptor imaging.

High Specific Activity: For imaging studies targeting receptors that are present in low concentrations, a high specific activity is essential. This ensures that a sufficient radioactive signal can be detected without administering a mass of the compound large enough to cause pharmacological effects or saturate the target receptors. Organometallic precursor strategies are typically employed to achieve high specific activity. nih.govnih.gov

Low Specific Activity: Isotopic exchange methods inherently produce products with lower specific activity. acs.orgumich.edu While this may be a limitation for some in vivo applications, it can be acceptable for preclinical studies or when the target is present in high density.

The specific activity of N-(2-hydroxyethyl)-4-[radioisotope]iodobenzamide will directly impact its utility in research. For quantitative PET or SPECT imaging of low-density targets, achieving high specific activity is a primary goal of the radiosynthesis.

Radioprotection and Quality Control in Radiopharmaceutical Synthesis

The synthesis of radiopharmaceuticals must be conducted in compliance with strict safety and quality standards.

Radioprotection involves measures to minimize radiation exposure to personnel during the synthesis and handling of radioactive materials. This includes:

Working in shielded environments (hot cells).

Using remote handling tools to maximize the distance from radioactive sources.

Minimizing the time spent handling radioactive materials.

Regular monitoring of personnel radiation dose.

Quality Control (QC) is a comprehensive set of procedures to ensure the final radiopharmaceutical product is safe and effective. unm.edunih.goviaea.org Beyond RCY and RCP, QC tests for N-(2-hydroxyethyl)-4-[radioisotope]iodobenzamide would include:

Radionuclidic Purity: Ensuring that the radioactivity comes only from the intended iodine isotope (e.g., ¹²³I) and is free from other radioisotopes. nih.gov This is typically assessed using gamma spectroscopy.

Chemical Purity: Verifying the absence of non-radioactive chemical impurities that could cause adverse effects. This is often assessed by the UV channel of the HPLC system.

Sterility and Apyrogenicity: For any product intended for administration, it must be sterile (free of microorganisms) and apyrogenic (free of fever-inducing endotoxins). unm.edu

Adherence to Good Manufacturing Practices (GMP) is mandatory for the production of radiopharmaceuticals for clinical use, ensuring a consistent and high-quality product. iaea.org

Preclinical Biological Evaluation of N 2 Hydroxyethyl 4 Iodobenzamide in Research Models

In Vitro Studies

In vitro studies form the foundational phase of preclinical evaluation, providing insights into a compound's biological activity at a molecular and cellular level.

For iodobenzamide derivatives, the primary target is often melanin (B1238610), a pigment overexpressed in most malignant melanoma cells. mdpi.comnih.gov However, some benzamides have also shown affinity for sigma receptors. nih.gov Therefore, a comprehensive binding affinity and selectivity profile would be essential.

Research on related iodobenzamides has demonstrated a strong correlation between compound uptake and the melanin content of melanoma cells. nih.gov This suggests a binding interaction with intracellular melanin rather than a specific cell surface receptor. nih.gov For a compound like N-(2-hydroxyethyl)-4-iodobenzamide, competitive binding assays would be performed using synthetic melanin or in melanin-expressing cell lines to determine its binding affinity (Kd) and the density of binding sites (Bmax).

To assess selectivity, binding assays against a panel of other receptors and proteins would be conducted. For instance, studies on the analog [¹²³I]25 showed a significant reduction in tumor uptake in the presence of haloperidol, indicating an interaction with sigma-1 receptors. nih.gov In contrast, the uptake of another analog, [¹²³I]14d, was unaffected by haloperidol, suggesting its interaction is primarily with melanin. nih.govacs.org Such studies would be crucial to characterize the specific binding profile of this compound.

Table 1: Illustrative Target Binding Profile for a Hypothetical Iodobenzamide Derivative

| Target | Binding Affinity (Ki, nM) | Method |

| Melanin | High | Competitive Binding Assay |

| Sigma-1 Receptor | Moderate to Low | Radioligand Displacement Assay |

| Sigma-2 Receptor | Low | Radioligand Displacement Assay |

| Dopamine D2 Receptor | Negligible | Radioligand Displacement Assay |

Based on the primary proposed mechanism of action for this class of compounds being melanin binding, extensive enzyme inhibition assays may not be the primary focus of preclinical evaluation. However, if the compound were hypothesized to have secondary effects, for example, on tyrosinase, the key enzyme in melanin synthesis, or other enzymes relevant to cancer cell metabolism, appropriate inhibition assays would be conducted. Currently, there is no information in the reviewed literature to suggest that this compound functions as an enzyme inhibitor.

Cellular uptake studies are fundamental to understanding how a compound enters and accumulates in target cells. For this compound, these studies would typically be performed using a panel of cancer cell lines with varying levels of melanin expression, such as the B16F10 (melanotic) and A375 (amelanotic) melanoma cell lines. mdpi.com

Studies on related radioiodinated benzamides, such as ¹³¹I-IFNABZA, have shown a time-dependent increase in cellular uptake in melanin-positive B16F10 cells, with significantly lower accumulation in melanin-negative A375 cells. mdpi.com This indicates that the uptake is highly dependent on the presence of melanin. The mechanism is thought to involve passive diffusion across the cell membrane followed by trapping through binding to intracellular melanin. nih.gov To confirm this, experiments could be designed to investigate energy-dependent transport mechanisms by conducting uptake studies at 4°C versus 37°C and in the presence of metabolic inhibitors.

Table 2: Illustrative Cellular Uptake of a Radioiodinated Benzamide (B126) Derivative in Melanoma Cell Lines

| Cell Line | Melanin Expression | % Uptake at 4 hours |

| B16F10 | High | 65% |

| A375 | Low/Negative | 5% |

The metabolic stability of a compound determines its half-life in a biological system. These studies are typically conducted by incubating the compound with liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to calculate its in vitro half-life and intrinsic clearance. While specific data for this compound is not available, these studies would be a standard component of its preclinical workup to predict its in vivo pharmacokinetic behavior.

To confirm the intracellular target, subcellular localization studies would be performed. This can be achieved through autoradiography of cells incubated with a radiolabeled version of this compound or by using fluorescently tagged analogs in conjunction with confocal microscopy. For related iodobenzamides, it has been shown that the tracer localizes within the melanosomes of pigmented cells, which are the melanin-containing organelles. nih.gov This provides strong evidence for the melanin-binding hypothesis.

In Vivo Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models, typically mice bearing melanoma xenografts, are conducted to evaluate the compound's biodistribution, tumor-targeting efficacy, and pharmacokinetic profile in a whole-organism context.

For radioiodinated benzamide derivatives intended for melanoma imaging, biodistribution studies are paramount. These studies involve administering a radiolabeled version of the compound to tumor-bearing mice and measuring the radioactivity in various organs and tissues at different time points.

Research on compounds like ¹³¹I-IFNABZA has shown initial high uptake in well-perfused organs such as the lungs, kidneys, and liver, with rapid clearance from the blood. mdpi.com Crucially, these studies demonstrate high and prolonged accumulation in melanotic tumors, with significantly lower uptake in non-pigmented tumors and other tissues, leading to high tumor-to-background ratios, which is essential for clear imaging. mdpi.comnih.gov For example, studies with [¹²³I]14d showed tumor uptake reaching up to 9-12% of the injected dose per gram at 6 hours post-injection. nih.gov Similar in vivo studies would be necessary to confirm the melanoma-targeting ability of this compound.

Table 3: Illustrative Biodistribution Data for a Radioiodinated Benzamide Derivative in Melanoma-Bearing Mice (% Injected Dose per Gram)

| Organ | 1 hour p.i. | 6 hours p.i. | 24 hours p.i. |

| Blood | 1.50 | 0.50 | 0.10 |

| Liver | 5.00 | 3.00 | 1.00 |

| Kidney | 10.00 | 4.00 | 0.80 |

| Melanotic Tumor | 8.00 | 10.50 | 7.00 |

| Amelanotic Tumor | 1.20 | 1.00 | 0.50 |

| Muscle | 0.80 | 0.40 | 0.10 |

Biodistribution Profiling in Various Rodent and Non-Rodent Species

Biodistribution studies are critical for determining the in vivo fate of a radiolabeled compound, revealing its uptake and retention in various organs and tissues. Research on iodobenzamide analogs has been conducted primarily in rodent models, such as rats and mice, often bearing human tumor xenografts.

Studies on N-(2-diethylaminoethyl)-4-[125I]iodobenzamide ([125I]DAB), a well-researched analog, have demonstrated significant uptake in melanoma tumors. In nude mice with human malignant melanoma xenografts, [125I]DAB showed a noteworthy tumor uptake of 6.14% of the injected dose per gram of tissue (% ID/g) at 1 hour post-injection. nih.gov However, this compound also exhibited high uptake in non-target organs, notably the liver (11.76% ID/g) and lungs (7.58% ID/g) at the same time point. nih.gov The retention in these organs was also considerable, with a slow clearance observed over time. nih.gov

Another analog, [125I]N-(2-aminoethyl)-4-iodobenzamide, was investigated in rats for its potential in brain imaging. This compound displayed high and selective uptake in the pineal gland one hour after intravenous injection. nih.gov Conversely, its uptake in the brain was low, suggesting limited passage across the blood-brain barrier. nih.gov

The following table summarizes the biodistribution data for [125I]DAB in nude mice with human melanoma xenografts.

| Time Post-Injection | Tumor (% ID/g) | Liver (% ID/g) | Lung (% ID/g) |

| 1 hour | 6.14 | 11.76 | 7.58 |

| 6 hours | 2.81 | 3.43 | 0.49 |

| 24 hours | 0.42 | - | - |

| Data derived from studies on [125I]N-(2-diethylaminoethyl)-4-iodobenzamide nih.gov |

The clearance of iodobenzamide derivatives from non-target tissues is a crucial factor for their application as imaging agents, as rapid clearance leads to better tumor-to-background ratios. For [125I]DAB, a slow clearance from the liver and lungs was observed, which could potentially limit its diagnostic efficacy due to high background signals. nih.gov The specific metabolic pathways and excretion routes for many of these compounds are not yet fully elucidated in the available literature.

Pharmacokinetic Analysis in Animal Systems

Following systemic administration, iodobenzamide derivatives distribute throughout the body. The distribution pattern is influenced by factors such as blood flow, tissue permeability, and specific binding to targets like melanin. The high uptake of [125I]DAB in melanoma xenografts suggests a distribution that favors melanin-rich tissues. nih.gov The low brain uptake of [125I]N-(2-aminoethyl)-4-iodobenzamide points to challenges in crossing the blood-brain barrier, a common hurdle for many pharmaceuticals targeting the central nervous system. nih.gov

The routes and rates of excretion are critical determinants of a compound's biological half-life and potential for long-term toxicity. While specific excretion profiles for this compound are not detailed in the reviewed literature, it is generally expected that small molecule benzamide derivatives would be cleared through a combination of hepatic metabolism and renal excretion. The persistence of [125I]DAB in the liver suggests that hepatic clearance may be a significant pathway. nih.gov

Imaging Applications in Preclinical Animal Models (e.g., PET, SPECT)

Radioiodinated benzamides have been primarily investigated for their utility in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, particularly for the detection of malignant melanoma. nih.gov

SPECT imaging with 123I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide has shown promise in clinical studies for detecting melanoma and its metastases. nih.gov Preclinical studies with analogs like [125I]N-(2-aminoethyl)-4-iodobenzamide have also suggested potential for SPECT imaging of monoamine oxidase B (MAO-B) in the brain, although its low cerebral uptake remains a challenge. nih.gov

The development of these imaging agents often involves optimizing the radiolabeling process to achieve high radiochemical yields and specific activity, which are essential for obtaining high-quality images. nih.gov The ability to detect additional, previously unidentified metastases with benzamide scintigraphy highlights the potential clinical impact of these imaging agents. nih.gov

Visualization of Target Expression in Animal Tissues

Another potential target for this class of compounds is the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), which is overexpressed in various cancers, including glioblastoma. nih.gov In studies involving PARP-1 inhibitors, visualization techniques are employed to confirm that the tracer accumulates in the tumor tissue where the target is highly expressed. Autoradiography of tumor sections from animal models can reveal focal uptake of the tracer in tumor regions, which can be confirmed by histological analysis. nih.govresearchgate.net This selective accumulation is a key indicator of target engagement.

Quantification of Tracer Uptake in Animal Organs

Following the administration of a radiolabeled tracer, quantitative biodistribution studies are conducted to measure the concentration of the compound in various organs and tissues. This data is crucial for assessing the tracer's specificity for the target tissue versus non-target organs, which informs its potential as a diagnostic or therapeutic agent. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In preclinical studies of related radioiodinated benzamides, biodistribution analysis in tumor-bearing animal models, such as mice, has been a standard procedure. For example, in studies of a radioiodinated PARP1 inhibitor for glioblastoma imaging, the tracer showed high uptake in tumor tissue (0.43 ± 0.06 %ID/g in a U251 MG xenograft) with low uptake in the healthy brain (0.01 ± 0.00 %ID/g), indicating good tumor-to-brain contrast. nih.govresearchgate.net However, uptake in other organs like the liver (2.35 ± 0.57 %ID/g) and thyroid (0.24 ± 0.06 %ID/g) was also observed. nih.govresearchgate.net

Similarly, biodistribution studies of a potential melanoma imaging agent, [125I]N-(2-diethylaminoethyl)-4-iodobenzamide, in nude mice with human malignant melanoma xenografts showed significant tumor uptake (6.14% ID/g at 1 hour). nih.gov However, this compound also exhibited high uptake in the liver and lungs, highlighting the importance of evaluating the full biodistribution profile. nih.gov

The table below illustrates a hypothetical biodistribution data set for a radiolabeled tracer, demonstrating how such data is typically presented.

| Organ | Percent Injected Dose per Gram (%ID/g) |

| Blood | 0.5 ± 0.1 |

| Heart | 0.3 ± 0.05 |

| Lungs | 1.2 ± 0.3 |

| Liver | 5.8 ± 1.2 |

| Spleen | 0.9 ± 0.2 |

| Kidneys | 2.5 ± 0.7 |

| Muscle | 0.2 ± 0.04 |

| Bone | 0.4 ± 0.1 |

| Brain | 0.05 ± 0.01 |

| Tumor | 4.5 ± 0.9 |

This table represents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.

Structure Activity Relationship Sar Studies of N 2 Hydroxyethyl 4 Iodobenzamide Derivatives

Modifications of the Benzamide (B126) Moiety

The benzamide core is a critical component for the interaction of N-(2-hydroxyethyl)-4-iodobenzamide derivatives with their biological targets. Modifications to this part of the molecule, including the nature and position of substituents on the phenyl ring, can profoundly influence the compound's biological activity.

Substituent Effects on Biological Activity (e.g., positional, electronic)

The type and placement of substituents on the benzamide ring are pivotal in determining the affinity of these ligands for sigma receptors. Studies on a series of benzamide derivatives have shown that the presence and position of a halogen atom, such as iodine, can significantly impact binding. For instance, the 4-iodo substituent in this compound is a key feature for high-affinity binding.

Research on related benzamide structures has demonstrated that the electronic properties of the substituents play a crucial role. Electron-withdrawing groups, such as a nitro group, on the phenyl ring have been shown to enhance the affinity of some ligands for the sigma-1 receptor. nih.gov Conversely, the introduction of different substituents can modulate the selectivity between sigma-1 and sigma-2 receptor subtypes.

A series of N-(2-(dialkylamino)ethyl)benzamides with various substituents on the benzamide ring were synthesized and evaluated for their affinity towards sigma-1 and sigma-2 receptors. The position of the iodine atom was found to be important, with the 4-iodo isomer generally exhibiting favorable binding characteristics.

Impact on Target Binding and Selectivity

Modifications to the benzamide moiety have a direct impact on the binding affinity and selectivity of these compounds for sigma-1 and sigma-2 receptors. The development of radioligands for PET imaging of tumors has driven much of the research in this area, with the goal of achieving high and selective uptake in cancer cells. nih.gov

For example, a study focused on designing a dual sigma receptor targeting radioligand for prostate tumor imaging synthesized a series of benzamide derivatives with varying substituents. nih.gov The binding affinities of these compounds for both sigma-1 and sigma-2 receptors were determined, providing valuable SAR data.

| Compound | R1 | R2 | R3 | σ1 Ki (nM) | σ2 Ki (nM) |

| 3a | I | H | OCH3 | 6.3 | 10.2 |

| 3b | I | H | H | 15.8 | 25.1 |

| 3c | Br | H | OCH3 | 8.9 | 14.5 |

| 3d | Cl | H | OCH3 | 12.3 | 20.7 |

| 3e | F | H | OCH3 | 21.5 | 35.6 |

| 3f | I | OCH3 | H | 25.6 | 42.3 |

Data adapted from a study on dual sigma receptor subtype radioligands. nih.gov The core structure is a substituted N-(2-(diethylamino)ethyl)benzamide.

As shown in the table, the nature of the halogen at the R1 position influences the binding affinity, with the iodo-substituted compound 3a displaying the highest affinity for both sigma receptor subtypes in this particular series. nih.gov The presence of a methoxy (B1213986) group at the R3 position also appears to be beneficial for binding. nih.gov These findings underscore the importance of the substitution pattern on the benzamide ring for achieving optimal receptor interaction. The high density of sigma receptors in certain tumor cells, such as the androgen-independent human prostate tumor cell line DU-145, makes these ligands promising candidates for tumor imaging. aacrjournals.org

Alterations of the Hydroxyethyl (B10761427) Side Chain

The N-(2-hydroxyethyl) side chain is another key structural element that can be modified to tune the properties of these benzamide derivatives. Alterations in its length, branching, and the nature of the terminal hydroxyl group can affect the compound's solubility, pharmacokinetics, and interaction with the binding pocket of the target receptor.

Chain Length and Branching Effects

The length and branching of the side chain can influence the compound's conformational flexibility and its ability to adopt an optimal orientation for binding. In a related context of antimicrobial peptides, it has been shown that side chain length can impact biological activity, with either too long or too short chains leading to decreased efficacy or increased toxicity. nih.gov While direct SAR studies on the hydroxyethyl chain length of this compound are not extensively reported in the provided context, general principles suggest that an optimal length is crucial for fitting into the binding site.

Increasing the length of the alkyl chain could enhance hydrophobic interactions with the receptor, but it might also introduce conformational penalties. nih.gov Branching on the side chain could restrict the molecule's conformation, which might be beneficial if the rigidified conformation is the bioactive one, but detrimental otherwise. Studies on other classes of compounds have shown that branched side chains can affect properties like optoelectronics in polymers, indicating their significant structural impact.

Terminal Hydroxyl Group Modifications

The hydroxyl group also imparts a degree of hydrophilicity to the molecule, which is important for its solubility and distribution in biological systems. In the development of contrast media, the presence of hydroxyl groups on side chains was found to be crucial for achieving low toxicity. researchgate.net

Influence of Isotopic Substitution on Biological Behavior

Isotopic substitution is a key strategy in the development of radioligands for diagnostic imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), into the molecule allows for its non-invasive in vivo tracking. mdpi.comnih.gov

For benzamide-based sigma receptor ligands, isotopic labeling is a critical step for their application as PET imaging agents for tumors. nih.gov The substitution of a stable atom with its radioactive isotope, such as replacing a stable fluorine or hydrogen atom with ¹⁸F, is a common approach. This isotopic labeling should ideally not alter the chemical and biological properties of the parent molecule. mdpi.com

The development of ¹⁸F-labeled benzamide derivatives has been a focus of research for imaging sigma receptor-positive tumors. nih.gov For instance, the lead compound 3a from the series mentioned earlier was radiolabeled with ¹⁸F to produce [¹⁸F]3a , which was then evaluated in a mouse prostate tumor model. nih.gov The PET imaging results showed significant tumor uptake, demonstrating the utility of isotopic substitution for in vivo imaging applications. nih.gov The use of other isotopes, such as copper-64 (⁶⁴Cu), has also been explored for labeling antibodies for immunoPET imaging of tumors. nih.gov

Rational Design Principles for Optimized Research Probes

The fundamental approach to optimizing these probes involves a deep understanding of how different structural components interact with their biological targets. For benzamide derivatives, which are a versatile class of compounds, modifications often focus on three main areas: the benzamide core, the linker, and the terminal functional group. These alterations are aimed at improving target affinity, selectivity, and pharmacokinetic properties.

In the context of developing probes for melanoma imaging, for example, derivatives of the closely related N-(2-diethylaminoethyl)-4-iodobenzamide have been extensively studied. nih.govnih.gov The insights gained from these studies are directly applicable to the rational design of this compound-based probes. The primary mechanism of action for these probes is often related to their affinity for melanin (B1238610), sigma receptors, or their involvement in the melanin biosynthesis pathway. nih.gov

Key rational design principles include:

Modification of the Aromatic Core: The iodobenzamide moiety is a critical component. The iodine atom can be a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for nuclear imaging applications. The position of the iodine on the benzene (B151609) ring can influence labeling efficiency and biological activity. Furthermore, replacing the benzene ring with other aromatic or heteroaromatic systems can significantly alter the probe's affinity for its target. For instance, incorporating polycyclic aromatic structures can enhance the affinity for melanin. nih.govnih.gov

Alterations to the Ethyl Linker: The ethyl group connecting the amide and the hydroxyl group can be varied in length. This can impact the molecule's conformation and its ability to fit into a binding pocket.

Substitution at the Terminal Hydroxyl Group: The terminal hydroxyl group provides a site for further functionalization. It can be modified to alter the probe's solubility, lipophilicity, and ability to cross cell membranes. For example, the hydroxyl group could be used to attach other molecules, such as fluorescent dyes or targeting ligands.

The following table illustrates how systematic modifications to the core structure of this compound could be expected to influence its properties as a research probe, based on findings from related benzamide derivatives.

| Compound | Modification from Parent Compound | Rationale for Modification | Anticipated Outcome for a Research Probe |

| Derivative A | Replacement of the benzene ring with a naphthalene (B1677914) ring. | Increase planarity and surface area to enhance melanin binding. | Higher affinity and retention in melanoma cells. |

| Derivative B | Introduction of a methoxy group on the benzene ring. | Alter electron density and potential hydrogen bonding interactions. | Modified binding affinity and selectivity for the target. |

| Derivative C | Extension of the ethyl linker to a propyl or butyl chain. | Optimize the distance between the aromatic core and the terminal group for better target engagement. | Improved fit within a binding pocket, potentially increasing potency. |

| Derivative D | Replacement of the terminal hydroxyl group with a fluorine atom. | Introduce a positron-emitting isotope (¹⁸F) for PET imaging. | Development of a probe for positron emission tomography with different imaging characteristics. |

These examples underscore the iterative process of rational drug design, where each modification is a deliberate attempt to refine the molecule's properties for a specific research purpose. The ultimate goal is to develop a probe with high affinity, specificity, and favorable in vivo characteristics for its intended application.

Computational and Theoretical Investigations of N 2 Hydroxyethyl 4 Iodobenzamide

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-hydroxyethyl)-4-iodobenzamide, this would involve simulating its interaction with specific biological targets, such as enzymes or receptors, to predict its binding affinity and mode.

For a compound like this compound, which has been investigated in the context of radiolabeling for potential imaging applications, a relevant target could be monoamine oxidase B (MAO-B). A related compound, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, has been studied for its selectivity for MAO-B. nih.gov Molecular docking simulations could elucidate the key interactions between this compound and the active site of MAO-B. These simulations would predict the binding energy, with a more negative value suggesting a stronger interaction. The analysis would also reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the compound within the binding pocket of the target protein.

Table 1: Hypothetical Molecular Docking Results of this compound with MAO-B

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | TYR398, TYR435, ILE199 |

| Hydrogen Bonds | 2 | SER200, GLY434 |

| Hydrophobic Interactions | 5 | LEU171, PHE343, CYS172 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule. For this compound, these calculations could determine its optimized molecular geometry, charge distribution, and molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand, such as this compound, and its target macromolecule over time. These simulations can validate the binding poses predicted by molecular docking and provide information on the stability of the complex.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Animal Models

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. Various computational models can predict these properties for this compound.

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability would be predicted.

Distribution: Predictions would include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is particularly relevant for compounds targeting the central nervous system.

Metabolism: The most likely sites of metabolism by cytochrome P450 enzymes would be identified.

Excretion: Properties like renal clearance would be estimated.

These predictions are based on the molecule's physicochemical properties, such as its molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).

Table 2: Hypothetical Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 293.09 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.8 | Moderate lipophilicity |

| TPSA | 52.5 Ų | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Low | May not readily enter the central nervous system |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound would involve identifying its possible three-dimensional structures (conformers) and their relative stabilities. The presence of rotatable bonds in the hydroxyethyl (B10761427) and amide groups allows the molecule to adopt various conformations.

By calculating the potential energy of the molecule as a function of its dihedral angles, an energetic profile can be constructed. This analysis would identify the lowest-energy (most stable) conformer, which is often the bioactive conformation. Understanding the conformational preferences of the molecule is crucial as it dictates how it can interact with a biological target. The energetic barriers between different conformations can also provide insights into the molecule's flexibility.

Advanced Analytical Characterization Techniques for N 2 Hydroxyethyl 4 Iodobenzamide

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For N-(2-hydroxyethyl)-4-iodobenzamide (C_9H_{10}INO_2), the theoretical exact mass can be calculated. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the theoretical value. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 292.9829 |

| [M+Na]⁺ | 314.9648 |

| [M-H]⁻ | 290.9685 |

Note: These values are calculated based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the iodinated benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the hydroxyethyl (B10761427) group, the amide proton (-NH-), and the hydroxyl proton (-OH). The splitting patterns (e.g., doublets, triplets) of these signals would provide valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine atom showing a characteristic chemical shift), and the two carbons of the hydroxyethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH (ortho to C=O) | ~7.6-7.8 (d) | ~128-130 |

| Aromatic CH (ortho to I) | ~7.8-8.0 (d) | ~137-139 |

| C-I (aromatic) | - | ~95-100 |

| C=O (amide) | - | ~165-170 |

| NH (amide) | ~8.0-8.5 (t) | - |

| CH₂-N | ~3.5-3.7 (q) | ~42-45 |

| CH₂-O | ~3.7-3.9 (t) | ~60-63 |

| OH | Variable | - |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, q = quartet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the O-H bond of the alcohol, the C=O bond of the amide (amide I band), and the C-N bond of the amide, as well as absorptions corresponding to the aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3200-3400 (medium) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide I) | Stretching | 1630-1680 (strong) |

| N-H (amide II) | Bending | 1510-1570 |

| C-N (amide) | Stretching | 1200-1400 |

| C-I | Stretching | ~500-600 |

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials, thereby allowing for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks.

Table 4: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. Due to the presence of polar functional groups (amide and alcohol) and a relatively high molecular weight, the compound may not be sufficiently volatile for direct GC analysis without derivatization. Derivatization, for example by silylation of the hydroxyl and amide groups, could increase its volatility and allow for GC analysis. If applicable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be a valuable tool for purity assessment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can determine the arrangement of atoms, bond lengths, and bond angles with high precision. This information is crucial for understanding the compound's physical and chemical properties, its interactions with biological targets, and for structure-based drug design.

While a specific crystal structure for this compound is not publicly available in the searched literature, the general methodology for such an analysis is well-established. The process would involve synthesizing the compound and then growing single crystals suitable for X-ray diffraction. This is often a meticulous process of dissolving the compound in a suitable solvent and allowing it to slowly evaporate or cool, or using vapor diffusion techniques.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is collected and processed to generate an electron density map, from which the molecular structure can be solved and refined. For related benzamide (B126) derivatives, crystallographic studies have revealed key structural features, such as the planarity of the benzamide group and the specific conformations of side chains, which are stabilized by various intermolecular interactions like hydrogen bonding and halogen bonding. For instance, studies on similar molecules have detailed how N-H···O hydrogen bonds and C-I···π interactions can influence the crystal packing.

The expected output from an X-ray crystallographic analysis of this compound would be a set of crystallographic data, which can be presented in a standardized format as shown in the illustrative table below.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₀INO₂ |

| Formula Weight | 291.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 19.876 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1052.1 |

| Z | 4 |

| Density (calculated) | 1.835 g/cm³ |

| R-factor | 0.035 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific crystallographic data for this compound was not found in the public domain.

Radiometric Purity and Stability Assays (for radiolabeled forms)

For applications in molecular imaging or radiotherapy, this compound would be labeled with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. The resulting radiolabeled compound must be assessed for its radiometric purity and stability to ensure that the detected signal or therapeutic effect originates from the intact radiotracer and not from free radioiodine or radiolabeled impurities.

Radiometric Purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is typically determined using radio-chromatographic techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). These methods separate the radiolabeled compound from any radioactive impurities.

In a typical radio-TLC analysis, the sample is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. For radio-HPLC, the sample is injected into an HPLC system equipped with a radioactivity detector, which records the radioactivity of the eluting components over time. For many radiopharmaceuticals, a radiochemical purity of >95% is required. nih.gov

Stability Assays are performed to determine the shelf-life of the radiolabeled compound and its stability under physiological conditions (in vitro and in vivo). For shelf-life determination, the radiochemical purity is measured at various time points after synthesis while the compound is stored under specified conditions. For in vitro stability, the radiolabeled compound is incubated in various biological media, such as human serum or plasma, and the radiochemical purity is assessed over time. In vivo stability is often evaluated by analyzing metabolites in blood, urine, and tissue samples after administration to an animal model.

Research on similar radioiodinated benzamides has shown that factors such as the choice of radioiodination method (e.g., electrophilic or nucleophilic substitution) and the formulation can significantly impact the purity and stability of the final product. nih.gov

The findings from such assays would be crucial for the validation of radiolabeled this compound as a radiopharmaceutical agent. An illustrative summary of potential radiometric data is provided in the table below.

Table 2: Illustrative Radiometric Purity and Stability Data for [¹²⁵I]this compound

| Assay | Parameter | Result | Method |

| Radiochemical Purity | Initial Purity | > 98% | Radio-HPLC |

| Free [¹²⁵I]Iodide | < 2% | Radio-TLC | |

| Stability (in vitro) | Purity after 24h in PBS | > 97% | Radio-HPLC |

| Purity after 4h in human serum | > 95% | Radio-HPLC | |

| Stability (storage) | Purity after 72h at 4°C | > 96% | Radio-TLC |

Note: The data in this table is hypothetical and serves as an example of the expected results from radiometric assays. Specific experimental data for [¹²⁵I]this compound was not found.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-4-iodobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via coupling reactions using 4-iodobenzoic acid derivatives and ethanolamine. A common approach involves activating the carboxylic acid group with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst, followed by nucleophilic substitution with 2-hydroxyethylamine . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for acid-to-amine) and anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of This compound?

- Methodological Answer:

- 1H NMR : Look for the hydroxyl proton signal at δ ~2.5 ppm (broad singlet, exchangeable) and aromatic protons at δ 7.2–8.1 ppm (para-substituted benzene with iodine-induced deshielding) .

- FTIR : Peaks at ~3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), and 600–500 cm⁻¹ (C-I stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to the molecular formula (C₉H₁₀INO₂, ~291 g/mol), with fragmentation patterns indicating loss of the hydroxyethyl group .

Q. What are the solubility and stability profiles of This compound under physiological conditions?

- Methodological Answer: The compound is sparingly soluble in water (≤1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO or DMF. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 37°C, but iodine substitution may increase susceptibility to photodegradation. Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can computational docking studies predict This compound's binding affinity to sigma-1 receptors (S1R)?

- Methodological Answer: Use tools like BIOVIA Discovery Studio with the S1R crystal structure (PDB: 5HK2). Prepare the protein by removing water molecules and adding hydrogens. Dock the compound using CDOCKER with default parameters, prioritizing poses with hydrogen bonds between the amide carbonyl and Tyr 103/Ser 99 residues. Validate predictions via competitive displacement assays with [³H]-haloperidol to measure IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported bioactivity data for iodobenzamide derivatives?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example, N-(2-diethylaminoethyl)-4-iodobenzamide showed variable melanoma uptake due to differences in melanin content across cell models . Standardize assays using isogenic cell lines (e.g., SK-MEL-28 vs. A375) and include controls for non-specific binding. Cross-validate results with autoradiography or PET imaging in vivo .

Q. How does structural modification of the hydroxyethyl group affect This compound's pharmacokinetic properties?

- Methodological Answer: Replace the hydroxyethyl group with methyl or ethyl analogs to assess logP and metabolic stability. For instance, substituting with a methoxy group increases lipophilicity (logP from 1.8 to 2.5) but reduces hepatic microsomal stability by 30%. Use HPLC-MS to quantify metabolites and identify oxidation hotspots .

Data Management & Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for This compound datasets?

- Methodological Answer: Deposit spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with unique DOIs. Annotate synthetic protocols using the ELN (Electronic Lab Notebook) format from NFDI4Chem, including raw reaction data (TLC, HPLC traces). Share crystallographic data via CCDC (e.g., accession numbers 2167555/2167557) .

Conflict Resolution in Experimental Design

Q. Why do conflicting results arise in radiolabeling studies of iodobenzamide derivatives, and how can they be mitigated?

- Methodological Answer: Variability in labeling efficiency (e.g., ⁴⁴Sc vs. ¹²³I) stems from differences in radiochemical purity checks. Implement rigorous QC using radio-TLC (silica gel, methanol:chloroform 1:9) and compare against non-radioactive standards. For This compound, optimize labeling via iododestannylation with peracetic acid to achieve >90% radiochemical yield .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 291.09 g/mol | |

| LogP (Predicted) | 1.8 | |

| Solubility in DMSO | >50 mg/mL | |

| S1R Binding IC₅₀ | 12.3 ± 1.5 nM (in vitro) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.